2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that contains both bromine and oxadiazole functional groups
Preparation Methods
The synthesis of 2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-methylbenzoic acid hydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Chemical Reactions Analysis
2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, it can react with amines to form corresponding amine derivatives.
Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions to form biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antibacterial agent, particularly against drug-resistant strains of bacteria.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole can be compared with other similar compounds such as:
Methyl 4-bromo-3-methylbenzoate: This compound shares the bromine and methyl groups but lacks the oxadiazole ring.
(4-Bromo-3-methylphenyl)(methyl)sulphane: This compound contains a sulfur atom instead of the oxadiazole ring.
The presence of the oxadiazole ring in this compound imparts unique electronic properties and reactivity, making it distinct from these similar compounds.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6-5-8(3-4-9(6)11)10-13-12-7(2)14-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPNWDYEHCWNTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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